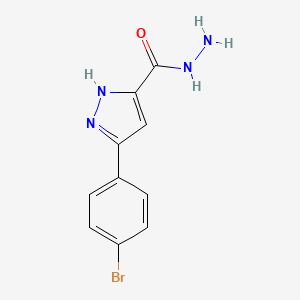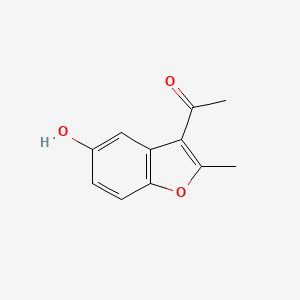
2-(4-Morpholinyl)-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Morpholinyl)-5-pyrimidinecarbonitrile” likely contains a morpholine ring and a pyrimidine ring. Morpholine is an organic chemical compound having both amine and ether functional groups . Pyrimidine is a basic aromatic ring structure found in several important biomolecules like DNA and RNA.
Synthesis Analysis
While specific synthesis methods for “2-(4-Morpholinyl)-5-pyrimidinecarbonitrile” were not found, related compounds have been synthesized using various methods. For instance, the synthesis of 2-substituted-4,6-diarylpyrimidines involves the reaction of various substituted chalcones, S-benzylthiouronium chloride (SBT), and morpholine .Applications De Recherche Scientifique
Pharmaceutical Intermediates
One of the primary applications of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile is as an intermediate in pharmaceutical synthesis. It serves as a building block in the creation of various drugs, particularly those that target the central nervous system. Its morpholine ring is a common feature in molecules designed to cross the blood-brain barrier .
Organic Synthesis
This compound is also utilized in organic synthesis, where it can undergo various chemical reactions to form new compounds. Its pyrimidine ring, in particular, is a versatile moiety that can participate in substitution reactions to create derivatives with potential biological activity .
Material Science
In material science, 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile can be used to modify the properties of materials. For example, it can be incorporated into polymers to enhance their thermal stability or to introduce specific functional groups that can further react to create novel materials .
Catalysis
The nitrogen-containing rings of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile make it a candidate for use in catalysis. It can act as a ligand for metal catalysts, potentially improving the efficiency of various chemical reactions, including those used in the production of fine chemicals and pharmaceuticals .
Biological Studies
Researchers can use this compound in biological studies to probe the function of enzymes and receptors. By creating analogs of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile, scientists can investigate the binding affinity and activity of these molecules within biological systems .
Analytical Chemistry
In analytical chemistry, 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile can be used as a standard or reagent. Its well-defined structure and properties make it suitable for use in calibration curves or as a reactant in the development of new analytical methods .
Nanotechnology
The compound’s ability to form stable structures with metals can be exploited in nanotechnology. It can be used to create metal-organic frameworks (MOFs) or as a stabilizing agent for nanoparticles, which have applications ranging from drug delivery to catalysis .
Environmental Science
Lastly, 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile can be used in environmental science research. Its derivatives may be studied for their ability to bind to pollutants or to act as sensors for the detection of hazardous substances in the environment .
Safety and Hazards
Orientations Futures
While specific future directions for “2-(4-Morpholinyl)-5-pyrimidinecarbonitrile” are not available, related compounds have shown potential in scientific research. For instance, the 2-(4-morpholinyl)-ethyl ester of CF3-substituted mollugin showed good water solubility, improved metabolic and plasma stability, and greater inhibitory activity than mesalazine in both the TNF-α- and IL-6-induced colonic epithelial cell adhesion assays .
Propriétés
IUPAC Name |
2-morpholin-4-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-5-8-6-11-9(12-7-8)13-1-3-14-4-2-13/h6-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMVRJLJJVGWSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363143 |
Source


|
| Record name | 2-(Morpholin-4-yl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinyl)-5-pyrimidinecarbonitrile | |
CAS RN |
400082-62-4 |
Source


|
| Record name | 2-(Morpholin-4-yl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)

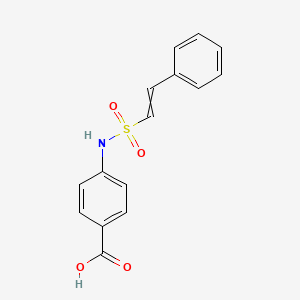

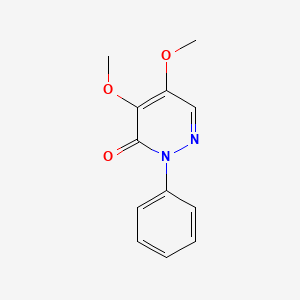
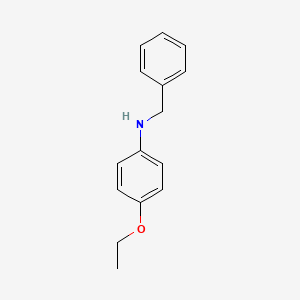

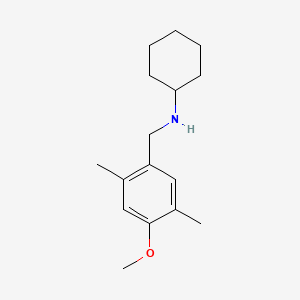

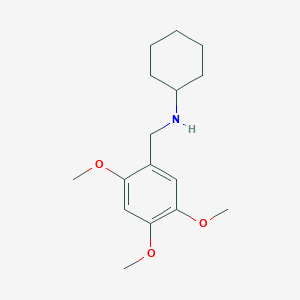
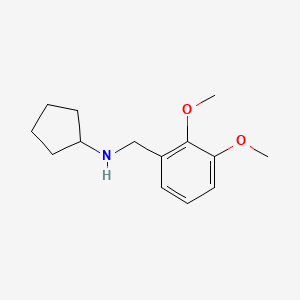
![(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine](/img/structure/B1332520.png)
